molecular formula C26H27ClN2O4S B11456001 N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11456001
M. Wt: 499.0 g/mol
InChI Key: ISPLETWKELHIFO-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, including methoxy, chlorophenyl, and carbothioamide, contributes to its diverse reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the tetrahydroisoquinoline intermediate.

    Formation of the Carbothioamide Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

N-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural similarity to bioactive molecules makes it a candidate for studying biological pathways and interactions, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for developing treatments for neurological disorders and cancers.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it could inhibit tyrosine-protein kinases, which play a role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to N-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE include:

Properties

Molecular Formula

C26H27ClN2O4S

Molecular Weight

499.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C26H27ClN2O4S/c1-30-20-8-10-21(11-9-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)12-13-29(23)26(34)28-19-6-4-18(27)5-7-19/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,28,34)

InChI Key

ISPLETWKELHIFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)Cl)OC)OC

Origin of Product

United States

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